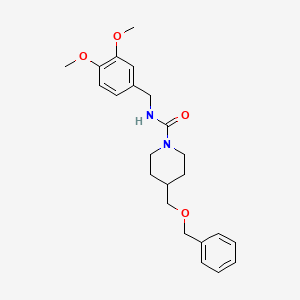
4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H30N2O4 and its molecular weight is 398.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide, a compound with the molecular formula C23H30N2O4 and a molecular weight of 398.5 g/mol, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several steps including the use of piperidine derivatives and various protective groups to facilitate reactions. The compound is synthesized through a series of reactions that may include:
- Formation of the piperidine backbone : Using appropriate starting materials such as substituted benzaldehydes and amines.
- Introduction of functional groups : The benzyloxy and dimethoxy groups are introduced at specific stages to ensure proper reactivity and yield.
- Purification : The final product is purified using techniques such as column chromatography.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Research has shown that compounds similar to this compound exhibit potent inhibition against LSD1, an enzyme implicated in various cancers. For instance, a related compound demonstrated an IC50 value of 4 μM against LSD1, indicating significant inhibitory activity .
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (μM) | Effect on Cancer Cells |
|---|---|---|---|
| This compound | LSD1 | 4 | Inhibits migration in HCT-116 and A549 cells |
The mechanism by which this compound exerts its biological effects likely involves reversible binding to LSD1, leading to altered gene expression profiles in cancer cells. Molecular docking studies suggest that the compound binds effectively within the active site of LSD1, preventing its normal function in demethylating lysine residues on histones .
Anti-Cancer Properties
In vitro studies have indicated that this compound can inhibit the migration of various cancer cell lines, including colon cancer (HCT-116) and lung cancer (A549) cells. This suggests its potential as a therapeutic agent in targeting metastasis in cancers associated with LSD1 activity .
Case Studies
A notable study focused on a series of piperidine derivatives where this compound was included among other synthesized compounds. The researchers evaluated these compounds for their ability to inhibit LSD1 and their effects on cell migration. The promising results led to further investigations into their structure-activity relationships (SAR) to optimize efficacy against cancer cells .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-21-9-8-20(14-22(21)28-2)15-24-23(26)25-12-10-19(11-13-25)17-29-16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJJSJFUFVVBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)COCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














